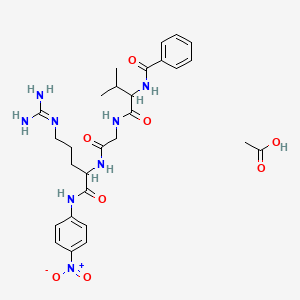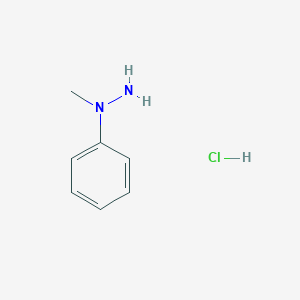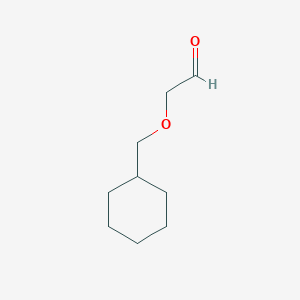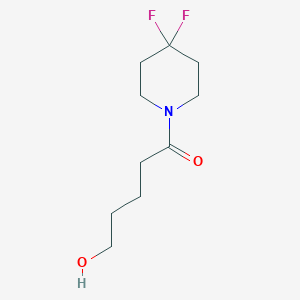![molecular formula C9H16N2.C8H16O2<br>C17H32N2O2 B12087032 2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 33918-18-2](/img/structure/B12087032.png)
2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a compound that combines the properties of 2-ethylhexanoic acid and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine. 2-Ethylhexanoic acid is a carboxylic acid widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. Finally, oxidation of 2-ethylhexanal yields 2-ethylhexanoic acid .
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be synthesized through various methods, including the reaction of appropriate amines with cyclic ketones under specific conditions .
Industrial Production Methods
The industrial production of 2-ethylhexanoic acid involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroformylation, aldol condensation, hydrogenation, and oxidation .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions .
Major Products
The major products formed from these reactions include 2-ethylhexanol, esters, and other derivatives that have various industrial applications .
Scientific Research Applications
2-Ethylhexanoic acid is widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents. These derivatives are used as catalysts in polymerizations and oxidation reactions . Additionally, it is used as a stabilizer and wood preservative .
Mechanism of Action
The mechanism of action of 2-ethylhexanoic acid involves its ability to form coordination complexes with metal cations. These complexes function as catalysts in various chemical reactions, facilitating processes such as polymerization and oxidation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhexanoic acid
- 3-Methylhexanoic acid
- 2-Ethylhexanol
- Valproic acid
- Propylheptyl alcohol
Uniqueness
2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal derivatives that are effective catalysts in nonpolar solvents. This property distinguishes it from other similar compounds .
Properties
CAS No. |
33918-18-2 |
|---|---|
Molecular Formula |
C9H16N2.C8H16O2 C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C8H16O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-5-6-7(4-2)8(9)10/h1-8H2;7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
CZGBZUGXSWLVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C1CCC2=NCCCN2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


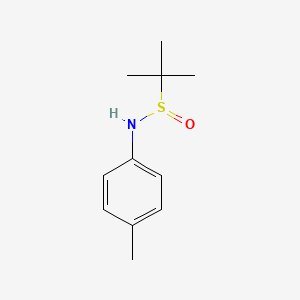
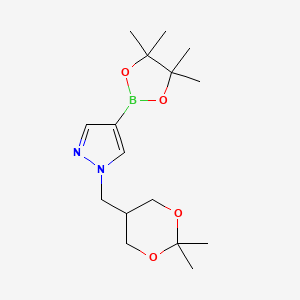
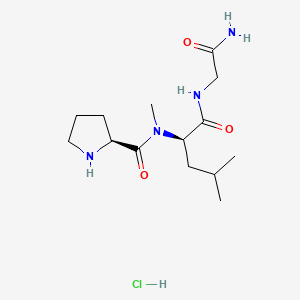

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
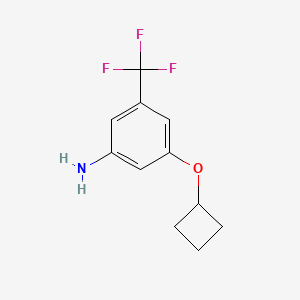
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
